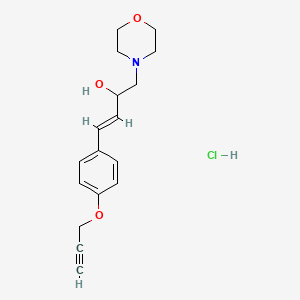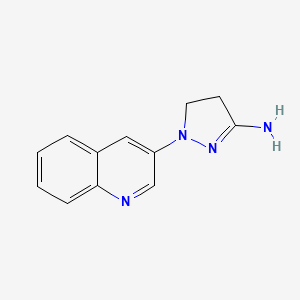
1,6-Dimethyl-1,6-diazecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-1,6-diazecane is an organic compound belonging to the class of diazecanes, which are nitrogen-containing heterocycles. This compound is characterized by a ten-membered ring structure with two nitrogen atoms positioned at the 1 and 6 positions, and methyl groups attached to these nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-1,6-diazecane can be achieved through a tandem aza-Prins type dimerization and cyclization process. This method involves the reaction of N-acyliminium ions with allylsilanes, leading to the formation of the diazecane ring in a single-step operation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid, to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-1,6-diazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazecane ring into more saturated derivatives.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated diazecane derivatives.
Substitution: Various substituted diazecane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-1,6-diazecane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-1,6-diazecane involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of nitrogen atoms in the diazecane ring allows for hydrogen bonding and other interactions with biomolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diazacyclodecane: A similar compound with a ten-membered ring but without methyl substitutions.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in a different ring system.
1,5-Diazacyclooctane: An eight-membered ring compound with two nitrogen atoms.
Uniqueness
1,6-Dimethyl-1,6-diazecane is unique due to the presence of methyl groups at the nitrogen atoms, which can influence its chemical reactivity and biological activity. The specific positioning of these methyl groups can also affect the compound’s conformational stability and interactions with other molecules, making it distinct from other diazecane derivatives.
Eigenschaften
CAS-Nummer |
82415-33-6 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
1,6-dimethyl-1,6-diazecane |
InChI |
InChI=1S/C10H22N2/c1-11-7-3-5-9-12(2)10-6-4-8-11/h3-10H2,1-2H3 |
InChI-Schlüssel |
WOBAMVSVWRBZFU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCN(CCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


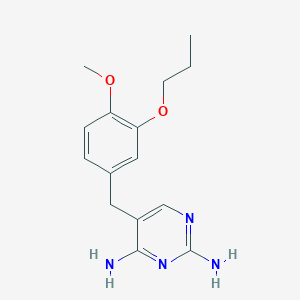
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
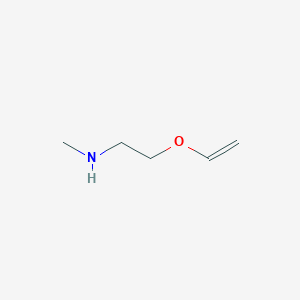
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
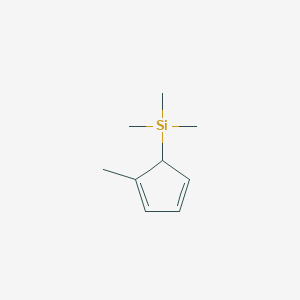
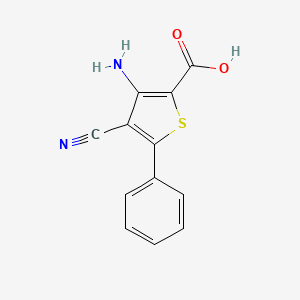
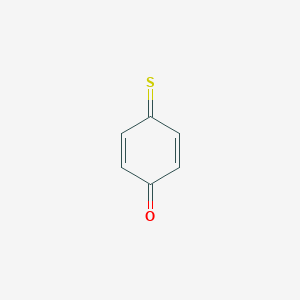
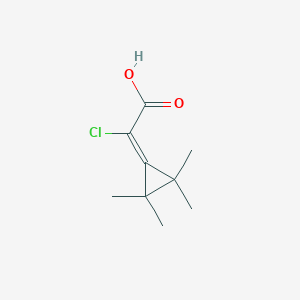
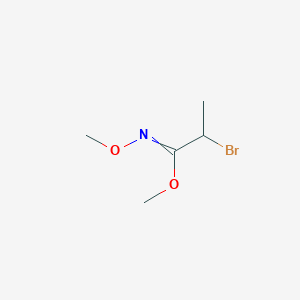
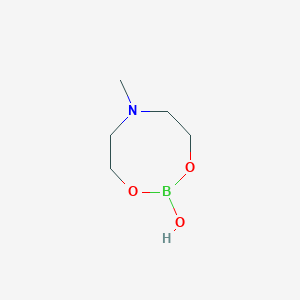
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
